CID 16682183
Description
CID 16682183 (PubChem Compound Identifier 16682183) is a chemical compound whose structural and functional properties have been characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Its presence in specific distillation fractions indicates volatility and thermal stability under reduced pressure conditions .
Properties
Molecular Formula |
C25H24ClFN2O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
InChI |
InChI=1S/C25H24ClFN2O4/c1-15(2)23(31)29-11-9-24(10-12-29)25(22(30)19-13-18(27)7-8-21(19)32-24)14-20(28-33-25)16-3-5-17(26)6-4-16/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
DRFRKBFXLIYSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C3(CC(=NO3)C4=CC=C(C=C4)Cl)C(=O)C5=C(O2)C=CC(=C5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 16682183, we compare it with structurally or functionally analogous compounds, focusing on molecular properties, bioactivity, and applications.
Structural Analogs
identifies oscillatoxin derivatives as a relevant comparison group. For example:
- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a macrocyclic lactone structure.
- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative with enhanced lipophilicity.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Isomers differing in hydroxylation patterns.
Key Differences :
- Molecular Weight : this compound’s molecular weight (inferred from GC-MS data in ) is likely lower than oscillatoxins (typically >500 Da), suggesting simpler structural complexity.
- Functional Groups : Unlike oscillatoxins, this compound lacks macrocyclic lactone moieties, as indicated by its mass spectral fragmentation .
Functional Analogs
and provide data on compounds with overlapping bioactivity or industrial relevance:
- CAS 918538-05-3 (C₆H₃Cl₂N₃): A chlorinated heterocyclic compound with pesticidal activity.
- CAS 96551-22-3 (C₁₄H₁₇NO₃): A Boc-protected indole derivative used in pharmaceutical synthesis.
Comparative Analysis :
| Property | This compound | CAS 918538-05-3 | CAS 96551-22-3 |
|---|---|---|---|
| Molecular Weight | ~200–300 Da (inferred) | 188.01 Da | 247.29 Da |
| Solubility | Moderate (GC-MS) | 0.26 mg/mL (ESOL) | High (GI absorption) |
| Bioactivity | Undisclosed | Pesticidal | CYP1A2 inhibition |
| Thermal Stability | Stable (vacuum distillation) | Not reported | Stable (Boc-protected) |
Key Observations :
- Solubility : this compound’s moderate solubility contrasts with the high solubility of CAS 96551-22-3, likely due to differences in hydrogen-bonding capacity and aromaticity .
Q & A
How to formulate a focused research question for studying CID 16682183?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example:
- Population/Problem : What biological systems or pathways does this compound target?
- Intervention : How does this compound interact with these systems?
- Comparison : How does its efficacy compare to analogous compounds?
- Outcome : What measurable effects (e.g., binding affinity, toxicity) are critical?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Avoid overly broad questions; refine using gaps identified in systematic literature reviews .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Answer :
- Documentation : Provide detailed protocols for synthesis, characterization, and testing (e.g., NMR conditions, purity thresholds) to enable replication .
- Controls : Include positive/negative controls and statistical power analysis to validate results .
- Data Transparency : Publish raw data and computational methods in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal .
Q. How to conduct a rigorous literature review for this compound?
- Methodological Answer :
-
Search Strategy : Use databases like PubMed, SciFinder, and Reaxys with keywords (e.g., “this compound,” “synthetic pathways,” “biological activity”) .
-
Source Evaluation : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ) .
-
Gap Analysis : Organize findings into thematic tables (e.g., Table 1) to identify understudied areas .
Table 1: Literature Review Themes for this compound
Theme Key Findings Knowledge Gaps Synthetic Methods Routes A and B yield 60-70% purity Scalability of Route C Biological Activity Inhibits Enzyme X at IC₅₀ = 5 µM In vivo toxicity profile
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Answer :
- Root-Cause Analysis : Compare methodologies (e.g., assay conditions, solvent systems) across conflicting studies .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Bayesian modeling) to reconcile variability .
- Replication Studies : Repeat experiments under standardized conditions to isolate variables .
Q. What strategies enhance data validity in multi-disciplinary studies of this compound?
- Methodological Answer :
- Cross-Validation : Combine techniques (e.g., HPLC, mass spectrometry) to confirm compound identity .
- Blinded Analysis : Assign independent teams to data collection and interpretation to reduce bias .
- Collaborative Peer Review : Engage domain experts (e.g., toxicologists, synthetic chemists) to critique methodology pre-publication .
Q. How to refine hypotheses during iterative research on this compound?
- Methodological Answer :
- Dynamic Hypothesis Testing : Use adaptive experimental designs (e.g., response surface methodology) to adjust variables in real-time .
- Negative Result Utilization : Document failed experiments to narrow hypotheses (e.g., “this compound does not inhibit Enzyme Y under physiological pH”) .
- Feedback Loops : Integrate peer feedback and preliminary data into hypothesis iteration .
Methodological Frameworks
Table 2: FINER Criteria for Evaluating Research Questions
| Criterion | Application to this compound Research |
|---|---|
| Feasible | Can the study be completed with available resources? |
| Interesting | Does the question address a critical knowledge gap? |
| Novel | Does it explore uncharacterized interactions or applications? |
| Ethical | Are synthetic/biological experiments compliant with guidelines? |
| Relevant | Will results advance drug discovery or mechanistic understanding? |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

